4-(Fluoromethyl)pyridine

Descripción general

Descripción

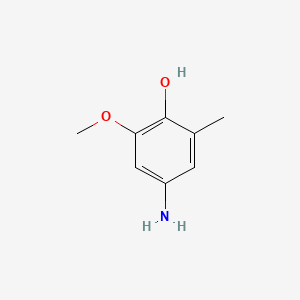

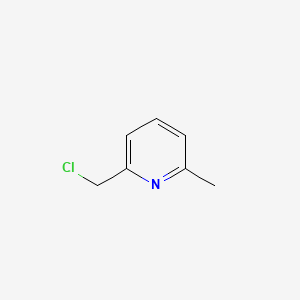

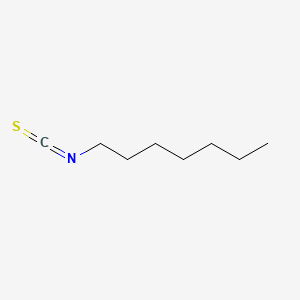

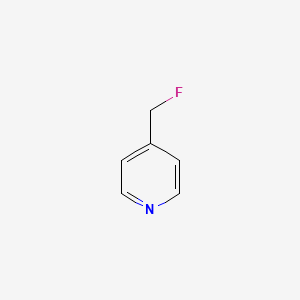

4-(Fluoromethyl)pyridine is a chemical compound with the molecular formula C6H6FN and a molecular weight of 111.12 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of fluorinated pyridines, including 4-(Fluoromethyl)pyridine, has been a subject of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . The synthesis of 4-(Fluoromethyl)pyridine from 4-Methylpyridine has been reported .

Molecular Structure Analysis

The molecular structure of 4-(Fluoromethyl)pyridine is represented by the linear formula C6H6FN . This structure includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a fluoromethyl group attached to the pyridine ring .

Chemical Reactions Analysis

4-(Fluoromethyl)pyridine and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Physical And Chemical Properties Analysis

4-(Fluoromethyl)pyridine has a molecular weight of 111.12 . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Pyridines

“4-(Fluoromethyl)pyridine” is a key intermediate in the synthesis of various fluorinated pyridines. These compounds are of special interest due to their unique physical, chemical, and biological properties, which are significantly influenced by the presence of fluorine atoms. The electron-withdrawing nature of the fluorine atom makes fluoropyridines less reactive and reduces their basicity compared to their non-fluorinated counterparts .

Radiopharmaceuticals

Fluorine-18 labeled pyridines, synthesized using “4-(Fluoromethyl)pyridine”, are potential imaging agents for positron emission tomography (PET). These compounds can be used for local radiotherapy of cancer and have applications in radiobiology, providing a non-invasive method to track biological processes in real-time .

Agricultural Chemistry

The introduction of fluorine atoms into lead structures is a common modification in the development of new agricultural products. “4-(Fluoromethyl)pyridine” can be used to create compounds with improved physical, biological, and environmental properties, contributing to the synthesis of new agrochemicals .

Pharmaceutical Development

In pharmaceutical research, “4-(Fluoromethyl)pyridine” is utilized to develop small molecules containing fluorine atoms. These molecules are prevalent in drugs that lower cholesterol, relieve asthma, and treat anxiety disorders. The incorporation of fluorine improves the chemical properties of medications and enhances their efficacy .

Dye and Imaging Agent Synthesis

The compound is instrumental in the synthesis of dye scaffolds such as fluorescein, rhodamine, and BODIPY dyes. The fluorine atom contributes significantly to the application of these dyes as imaging agents, providing better stability and specificity for various imaging techniques .

Medicinal Chemistry

“4-(Fluoromethyl)pyridine” is a valuable building block in medicinal chemistry for the design and synthesis of new drugs. Its incorporation into drug molecules can block metabolic oxidation sites, thereby increasing the drug’s stability and potency .

Safety and Hazards

Safety measures for handling 4-(Fluoromethyl)pyridine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping containers tightly closed in a dry, cool and well-ventilated place .

Direcciones Futuras

The demand for 4-(Fluoromethyl)pyridine derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new synthesis methods and applications for 4-(Fluoromethyl)pyridine and its derivatives is a promising area of future research .

Mecanismo De Acción

is a chemical compound with the molecular formula C6H6FN . It’s a type of fluorinated pyridine, which means it contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a fluoromethyl group (a carbon atom bonded to three hydrogen atoms and one fluorine atom).

Fluorinated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals . The presence of fluorine atoms can enhance the biological activity of these compounds, as fluorine is a strong electron-withdrawing group that can influence the electronic properties of the molecule .

In terms of its mode of action, 4-(Fluoromethyl)pyridine could potentially participate in various chemical reactions. For example, it might be used in Suzuki-Miyaura coupling, a type of reaction that forms carbon-carbon bonds . This reaction is widely used in organic chemistry to create complex molecules from simpler ones .

Propiedades

IUPAC Name |

4-(fluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c7-5-6-1-3-8-4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJHVEMRKKQTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349067 | |

| Record name | 4-(fluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82878-59-9 | |

| Record name | 4-(fluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.